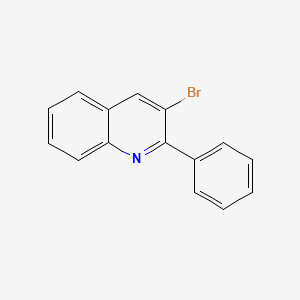

3-Bromo-2-phenylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgnih.gov Its structure, a benzene (B151609) ring fused to a pyridine (B92270) ring, was later elucidated by Dewar in 1871, who noted its chemical similarity to pyridine. mdpi.com The name "quinoline" itself is derived from quinine, a well-known antimalarial alkaloid containing the quinoline core, which was isolated from cinchona bark. wikipedia.orgnumberanalytics.com This connection to a potent therapeutic agent spurred early interest in quinoline chemistry.

The late 19th century saw the development of several foundational synthetic methods for constructing the quinoline ring system, many of which are still in use today. These named reactions provided access to a wide array of substituted quinolines, laying the groundwork for future discoveries.

| Named Reaction | Year | Description |

| Skraup Synthesis | 1880 | The reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org |

| Doebner-von Miller Reaction | 1881 | Involves the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net |

| Friedländer Synthesis | 1882 | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.org |

| Combes Quinoline Synthesis | 1888 | The acid-catalyzed cyclization of β-amino-enones, which are formed from the reaction of anilines and β-diketones. wikipedia.org |

| Conrad-Limpach Synthesis | The reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgiipseries.org |

These classical methods, while historically significant, often required harsh reaction conditions. researchgate.net Modern organic chemistry has seen the evolution of quinoline synthesis towards milder, more efficient, and regioselective methods. Transition metal-catalyzed reactions, particularly those using palladium, have become increasingly prominent for the synthesis and functionalization of quinoline derivatives under more benign conditions. numberanalytics.comresearchgate.net

Significance of Halogenated Quinolines as Synthetic Intermediates

The introduction of a halogen atom onto the quinoline scaffold dramatically enhances its utility as a synthetic building block. rsc.org Halogenated quinolines, such as chloro-, bromo-, and iodo-quinolines, are key substrates for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring, providing a powerful tool for structural elaboration. researchgate.netacs.org

The versatility of halogenated quinolines stems from their ability to participate in numerous palladium-catalyzed reactions:

Suzuki Coupling: Reaction with boronic acids. researchgate.netrsc.org

Heck Coupling: Reaction with alkenes. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes. researchgate.net

Stille Coupling: Reaction with organostannanes. researchgate.net

Negishi Coupling: Reaction with organozinc reagents. researchgate.net

Hiyama Coupling: Reaction with organosilanes. researchgate.net

These methodologies enable the synthesis of complex, multi-substituted quinolines that would be difficult to access through traditional methods. researchgate.netacs.org The halogen atom not only serves as a handle for further functionalization but can also play a pivotal role in the biological activity of the final molecule. acs.org For instance, the presence and position of a halogen can influence a compound's binding affinity to biological targets and its metabolic stability. acs.org

Scope and Research Trajectories for 3-Bromo-2-phenylquinoline

The compound this compound is a specific example of a halogenated quinoline that serves as a valuable synthetic intermediate. acs.orgbldpharm.com Its structure features a bromine atom at the 3-position and a phenyl group at the 2-position of the quinoline core. This particular arrangement makes it a target for synthetic chemists looking to build more complex molecular architectures.

Research involving this compound and its analogues focuses on several key areas:

Regioselective Synthesis: The development of methods to selectively introduce the bromo and phenyl groups at the 2- and 3-positions is an active area of research. One approach involves the acid-promoted rearrangement of arylmethyl azides to afford 3-bromo-4-phenylquinolines, which are isomers of the target compound. acs.org Other methods focus on the direct bromination of 2-phenylquinoline (B181262) precursors. researchgate.net

Cross-Coupling Reactions: this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the C-3 position can be replaced with various other functional groups (e.g., aryl, alkyl, alkynyl groups) via reactions like the Suzuki coupling to generate novel 2,3-disubstituted quinolines. rsc.org For example, the Suzuki coupling of a related compound, 3-bromo-4-phenyl-2-(p-tolyl)quinoline, with phenylboronic acid has been demonstrated. rsc.org

Precursor to Complex Heterocycles: The reactive nature of the C-Br bond allows for its use in cyclization reactions to form fused heterocyclic systems. For example, derivatives of 2-(alkylsulfanyl)-3-bromoquinolines have been used to synthesize thieno[2,3-b]quinoline systems. semanticscholar.org

Development of Bioactive Molecules: While this article excludes detailed biological activity, it is noteworthy that the 2-phenylquinoline scaffold is a feature in compounds explored for various therapeutic applications. mdpi.com The ability to use this compound to create diverse libraries of derivatives makes it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies. smolecule.comevitachem.com

The synthesis of this compound itself can be approached through various routes, often involving the bromination of a pre-formed 2-phenylquinoline ring or building the ring from appropriately substituted precursors. researchgate.net The chemical properties of this compound, particularly the reactivity of its C-Br bond, ensure its continued relevance in the field of synthetic organic chemistry for the foreseeable future.

Structure

3D Structure

Properties

CAS No. |

5428-24-0 |

|---|---|

Molecular Formula |

C15H10BrN |

Molecular Weight |

284.15 g/mol |

IUPAC Name |

3-bromo-2-phenylquinoline |

InChI |

InChI=1S/C15H10BrN/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H |

InChI Key |

MRZHNQDZIKSHMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2 Phenylquinoline and Its Derivatives

Classical and Contemporary Approaches to the Quinoline (B57606) Core with Bromine Substitution

Friedländer-Type Condensations in 3-Haloquinoline Synthesis

The Friedländer annulation, a classical method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While historically a cornerstone of quinoline synthesis, its application for the direct synthesis of 3-haloquinolines has been advanced through modern modifications. A notable contemporary approach involves the use of organosilane promoters in the reaction between α-haloketones and ortho-aminocarbonyl compounds. researchgate.netnih.govnih.govacs.orgwikipedia.org

This method provides a general and efficient route to 3-fluoro-, 3-chloro-, and 3-bromoquinolines. researchgate.netnih.govacs.orgwikipedia.org The choice of the organosilane promoter and the α-haloketone is crucial to the reaction's outcome. For the synthesis of 3-bromoquinolines, the reaction is typically carried out using an α-bromoketone. The use of specific organosilanes can influence whether the halogen from the ketone is incorporated into the final quinoline product. nih.gov This methodology is valued for its operational simplicity and the ability to generate a variety of substituted 3-haloquinolines. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Promoter | Product | Ref. |

| o-Aminobenzaldehyde | α-Bromoacetophenone | Organosilane | 3-Bromo-2-phenylquinoline | researchgate.netnih.gov |

| o-Aminoacetophenone | α-Bromo-α-phenylacetone | Organosilane | 3-Bromo-2,4-diphenylquinoline | researchgate.netnih.gov |

Sandmeyer Reaction for Bromo-Phenylquinoline Carboxylic Acids

The Sandmeyer reaction is a well-established method for the conversion of a primary aromatic amine into an aryl halide via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide. wikipedia.orgorganic-chemistry.orggeeksforgeeks.orglibretexts.orglibretexts.org Specifically, copper(I) bromide (CuBr) is employed for the synthesis of aryl bromides. wikipedia.orglibretexts.org

This reaction can be a powerful tool for introducing a bromine atom onto a pre-formed quinoline ring system, such as a phenylquinoline carboxylic acid. The general procedure involves the diazotization of an amino-phenylquinoline carboxylic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by the addition of a solution of CuBr. geeksforgeeks.orglibretexts.orglibretexts.org The diazonium salt intermediate readily undergoes substitution with bromide, releasing nitrogen gas and yielding the corresponding bromo-phenylquinoline carboxylic acid. While direct literature examples for the Sandmeyer reaction on every conceivable amino-phenylquinoline carboxylic acid may be sparse, the principles of the reaction are broadly applicable to aromatic amines. A related synthesis of 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid has been reported via the Pfitzinger reaction followed by bromination, highlighting the utility of brominated quinoline carboxylic acids as synthetic intermediates. evitachem.comresearchgate.netresearchgate.net

| Starting Material | Reagents | Product | Ref. |

| Amino-phenylquinoline carboxylic acid | 1. NaNO₂, HBr, 0-5 °C; 2. CuBr | Bromo-phenylquinoline carboxylic acid | wikipedia.orglibretexts.org |

Electrophilic Cyclization Strategies for Brominated Quinolines

Electrophilic cyclization has emerged as a powerful and direct method for the synthesis of halogenated quinolines. This strategy typically involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative, such as an N-(2-alkynyl)aniline, in the presence of an electrophilic bromine source. consensus.app

A particularly effective method utilizes N-bromosuccinimide (NBS) as both an electrophile and a cyclization promoter. researchgate.netnih.govconsensus.appthieme-connect.comresearchgate.net The reaction of N-(3-phenylprop-2-ynyl)anilines with NBS can lead to a cascade of electrophilic bromination and cyclization, resulting in the formation of multibromo-substituted quinolines, such as 3,6,8-tribromoquinolines, under mild conditions. nih.govconsensus.appthieme-connect.comresearchgate.net This metal-free process is attractive for its efficiency and tolerance of various functional groups. consensus.appthieme-connect.com The reaction proceeds via an initial electrophilic attack of the bromonium ion (Br+) on the alkyne, followed by a 6-endo-dig cyclization and subsequent aromatization to furnish the quinoline core with a bromine atom at the 3-position. consensus.app

| Substrate | Reagent | Product | Ref. |

| N-(3-phenylprop-2-ynyl)aniline | NBS | 3,6,8-Tribromo-2-phenylquinoline | nih.govconsensus.appthieme-connect.com |

| N-(2-alkynyl)aniline | Br₂ | 3-Bromoquinoline (B21735) derivative | consensus.app |

Metal-Catalyzed Synthetic Routes

Palladium-Catalyzed Annulation Methods

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the quinoline nucleus is no exception. Palladium-catalyzed annulation reactions offer convergent and efficient pathways to substituted quinolines, including those bearing a 3-bromo-2-phenyl substitution pattern. These methods often involve cascade or tandem reactions that form multiple bonds in a single operation. nih.govrsc.orgresearchtrend.net

One such strategy involves the palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds via a denitrogenative cascade to afford 2-arylquinolines. nih.govrsc.org Although this specific example does not directly yield a 3-bromo derivative, the methodology illustrates the power of palladium catalysis in quinoline synthesis. The synthesis of this compound itself can be envisaged through palladium-catalyzed cross-coupling reactions on a pre-functionalized quinoline core or through annulation strategies employing bromine-containing starting materials. For instance, palladium-catalyzed annulations of o-haloanilines with alkynes are known routes to quinolines. A variant of this approach using an o-bromoaniline and a phenyl-substituted alkyne could potentially lead to the desired product. Furthermore, palladium-catalyzed C-H activation and functionalization strategies are at the forefront of modern organic synthesis and offer potential routes to this compound. researchgate.netmdpi.com

| Reactants | Catalyst System | Product Type | Ref. |

| o-Aminocinnamonitrile, Arylhydrazine | PdCl₂, Ligand | 2-Arylquinoline | nih.govrsc.org |

| o-Haloaniline, Alkyne | Pd catalyst | Substituted Quinoline | researchtrend.net |

Copper-Mediated Cyclization Reactions

Copper-mediated and -catalyzed reactions have a long history in organic synthesis, including in the formation of heterocyclic systems like quinolines. These methods are often cost-effective and offer unique reactivity compared to their palladium-catalyzed counterparts. Several copper-mediated cyclization reactions have been developed for the synthesis of the quinoline core. rsc.orgnih.govresearchgate.netwiley.com

One approach involves the copper-catalyzed three-component reaction of anilines, aldehydes, and terminal alkynes. nih.gov This method allows for the rapid construction of the quinoline framework. By selecting the appropriate starting materials, including a bromine source or a brominated starting material, this methodology could be adapted for the synthesis of this compound. For example, a copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters has been reported to produce various quinoline derivatives. rsc.org The use of a brominated aniline or acetylene derivative in such a reaction could introduce the desired bromine substituent. Another strategy involves the copper(II)-catalyzed aerobic oxidative desulfitative 6π electrocyclization of N-arylimino ketene (B1206846) N,S-acetals to afford 4-aminoquinolines, demonstrating copper's ability to mediate complex cyclization cascades. wiley.com

| Reactants | Catalyst | Product Type | Ref. |

| Aniline, Aldehyde, Terminal Alkyne | CuBr | 4-Substituted Quinoline | nih.gov |

| Aniline, Terminal Acetylene Ester | CuBr | 2-Substituted Quinoline | rsc.org |

| N-arylimino ketene N,S-acetal | Cu(OAc)₂ | 4-Aminoquinoline | wiley.com |

Multicomponent Reaction Strategies for Diverse this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more simple starting materials in a single step. rsc.org This approach offers high atom economy and operational simplicity, making it attractive for building libraries of diverse quinoline derivatives. rsc.org

While few MCRs directly yield this compound, they provide efficient routes to substituted quinoline cores where the bromine atom can be introduced via a brominated starting material. A notable example is the three-component reaction of an aromatic amine, an aldehyde, and an alkyne. By choosing a brominated aniline, the bromine substituent can be incorporated into the final quinoline structure. For instance, a TsOH-catalyzed three-component reaction of 4-bromoaniline, benzaldehyde, and ferrocenylacetylene in water has been developed to produce 6-bromo-4-ferrocenyl-2-phenylquinoline, demonstrating a green MCR approach to halogenated quinolines. rsc.org

The versatility of MCRs allows for the synthesis of a wide range of quinoline scaffolds by simply varying the starting components. rsc.org For example, the reaction between anilines, aldehydes, and acetylene derivatives can be catalyzed by various metal or organic catalysts to yield 2,3-disubstituted quinolines. rsc.org This strategy is highly modular; using a bromo-substituted alkyne or aniline could potentially lead to the desired 3-bromoquinoline framework, although this may present regioselectivity challenges.

| Reaction Name/Type | Components | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed | Classic, well-established | rsc.org |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Acid-catalyzed | Forms 2,4-substituted quinolines | rsc.org |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Methylene (B1212753) Ketone | Base or Acid-catalyzed | High convergence | nih.gov |

| TsOH-Catalyzed MCR | Aromatic Amine, Aldehyde, Alkyne | TsOH, Water | Green solvent, good yields | rsc.org |

Regioselective Synthesis of 3-Bromoquinoline Derivatives via Formal Cycloadditions

Achieving regiocontrol in the synthesis of substituted heterocycles is a significant challenge. A highly effective and regioselective method for preparing 3-bromoquinolines involves a formal [4+2]-cycloaddition reaction. acs.orgfigshare.com This strategy provides direct access to the 3-bromoquinoline core with excellent control over the position of the bromine atom. acs.org

The reaction proceeds between an N-aryliminium ion and a 1-bromoalkyne. acs.orgfigshare.com The N-aryliminium ion is generated in situ from the acid-promoted rearrangement of an arylmethyl azide (B81097). acs.org This reactive intermediate then undergoes a formal [4+2] cycloaddition with the 1-bromoalkyne. The process is not a concerted cycloaddition but rather a stepwise mechanism that culminates in the formation of a dihydroquinoline intermediate. Subsequent oxidation, typically with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), furnishes the final aromatic 3-bromoquinoline product. acs.org

This methodology is robust and can be applied to a variety of substrates, allowing for the synthesis of diverse 3-bromoquinoline derivatives. acs.org The choice of the arylmethyl azide and the 1-bromoalkyne dictates the substitution pattern on the final product. For example, the reaction between benzyl (B1604629) azide and bromophenylacetylene yields 3-bromo-2,4-diphenylquinoline after oxidation. acs.org This method can also be extended to synthesize 3-chloro- and 3-iodoquinolines by using the corresponding haloacetylenes. acs.org

| Arylmethyl Azide Substrate | 1-Bromoalkyne Substrate | Key Reaction Steps | Product | Reference |

|---|---|---|---|---|

| Benzyl azide | Bromophenylacetylene | 1. TfOH (triflic acid) promotion 2. DDQ oxidation | 3-Bromo-2,4-diphenylquinoline | acs.org |

| Substituted benzyl azides | Various 1-bromoalkynes | 1. Acid-promoted azide rearrangement 2. Cycloaddition 3. Oxidation | Various substituted 3-bromoquinolines | acs.orgfigshare.com |

Post-Synthetic Bromination and Halogenation of 2-Phenylquinolines

The direct halogenation of a pre-formed 2-phenylquinoline (B181262) ring is a common and straightforward strategy for synthesizing halogenated derivatives. The electronic nature of the quinoline ring system dictates the position of electrophilic substitution. While the C5 and C8 positions are generally most susceptible to electrophilic attack, conditions can be tailored to achieve bromination at other positions, including C3.

A particularly effective method involves the bromination and concurrent dehydrogenation of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) precursors. Treatment of 2-phenyl-1,2,3,4-tetrahydroquinoline with N-Bromosuccinimide (NBS) in a solvent like chloroform (B151607) can lead to both bromination of the aromatic ring and oxidation of the heterocyclic ring to generate the fully aromatic quinoline system. researchgate.netrsc.org This one-pot transformation can yield polybrominated products, including 3,6,8-tribromo-2-phenylquinoline, indicating that substitution at the C3 position is achievable under these conditions. researchgate.net The mechanism is thought to involve an initial electrophilic bromination on the electron-rich benzene (B151609) ring, followed by a radical-mediated dehydrogenation and further bromination on the quinoline core. rsc.org

Direct bromination at the C3 position of a fully aromatic quinoline is also possible, especially on activated substrates. For example, 5,7-disubstituted 8-methoxyquinolines have been shown to undergo selective bromination at the C3 position. acs.org The synthesis of 3,7-dibromo-8-methoxy-5-phenylquinoline from 7-bromo-8-methoxy-5-phenylquinoline is a clear example of post-synthetic C3 bromination. acs.org

| Substrate | Brominating Agent/Conditions | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ in Chloroform or NBS | 3,6,8-Tribromo-2-phenylquinoline | Simultaneous oxidation and polybromination. | researchgate.net |

| 4-Phenyl-1,2,3,4-tetrahydroquinoline | NBS (5.0 equiv.) in CHCl₃ | 3,6,8-Tribromo-4-phenylquinoline | Cascade bromination/dehydrogenation. | rsc.org |

| 7-Bromo-8-methoxy-5-phenylquinoline | NBS | 3,7-Dibromo-8-methoxy-5-phenylquinoline | Regioselective C3 bromination on an activated ring. | acs.org |

Reactivity and Derivatization of 3 Bromo 2 Phenylquinoline

Carbon-Carbon Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. For 3-Bromo-2-phenylquinoline, the C3-position is an ideal site for such transformations, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties.

The Suzuki-Miyaura coupling is a widely utilized reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids and their derivatives. youtube.com

In the context of quinoline (B57606) chemistry, the Suzuki-Miyaura coupling has been effectively employed to functionalize brominated positions. While specific studies on this compound are detailed, extensive research on the closely related 3-bromoquinoline (B21735) serves as an excellent model. For instance, the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been optimized to achieve high yields. nih.govresearchgate.net The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoquinoline

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst (e.g., P1) + Ligand (e.g., Xantphos) | DBU | THF/Water | ~82% |

Data derived from a model reaction on 3-bromoquinoline as a representative substrate. nih.gov

The Sonogashira coupling reaction is a cornerstone method for the synthesis of arylalkynes and conjugated enynes. libretexts.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing sp-hybridized carbon atoms onto the quinoline core, a key step in the synthesis of various organic materials and complex molecules. wikipedia.org

The reaction proceeds under mild conditions and demonstrates high functional group tolerance. wikipedia.org The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step with the palladium complex. wikipedia.org Research on 3-bromoquinoline has shown its effective coupling with phenylacetylene (B144264) under transition-metal-free conditions using triphenylphosphine (B44618) (PPh3) and a base system, offering an alternative to traditional palladium catalysis. researchgate.net

Table 2: Conditions for Sonogashira-type Coupling of 3-Bromoquinoline

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromoquinoline | Phenylacetylene | PPh₃ | Cs₂CO₃/NEt₃ | Dioxane | High |

Data based on a transition-metal-free Sonogashira-type reaction. researchgate.net

The Negishi and Stille couplings are powerful alternatives for forming C-C bonds, particularly when other methods may be unsuitable.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, allowing reactions to often proceed under milder conditions than other coupling methods. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by nickel or palladium complexes and can couple sp³, sp², and sp carbon atoms to the aryl halide. wikipedia.org The general mechanism consists of oxidative addition, transmetalation from the organozinc compound to the palladium center, and reductive elimination. researchgate.net

The Stille coupling employs organotin reagents (stannanes). organic-chemistry.org A key advantage of the Stille reaction is that the organotin compounds are generally tolerant of a wide array of functional groups, and the reaction conditions are typically neutral and mild. However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions. researchgate.net

While these methods are broadly applicable to aryl bromides, specific documented applications for the synthesis of 3-aryl- or 3-vinyl-2-phenylquinoline are less prevalent in the literature compared to Suzuki and Sonogashira reactions. Nonetheless, they represent viable and potent strategies for the derivatization of the this compound core.

Table 3: General Scheme for Negishi and Stille Couplings

| Coupling Type | Organometallic Reagent | Catalyst | General Product |

|---|---|---|---|

| Negishi | R'-ZnX | Pd(0) or Ni(0) | 3-R'-2-phenylquinoline |

Direct C-H activation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., conversion to an organometallic reagent) of one of the coupling partners. nih.gov This strategy involves the direct cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. nih.gov

In quinoline systems, C-H activation is often directed to specific positions by the nitrogen atom or by using a directing group like an N-oxide. nih.gov For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can occur selectively at the C8 position. nih.gov While direct C-H activation at an already functionalized C3-bromo position is not a typical strategy, this methodology is highly relevant for functionalizing other positions on the 2-phenylquinoline (B181262) ring system, complementing the reactivity at the bromine center. The mechanism typically involves the coordination of the catalyst to the heterocycle, followed by a concerted metalation-deprotonation step to form a key organometallic intermediate. nih.gov

Nucleophilic Substitution at the Bromine Center

The electron-deficient nature of the quinoline ring system facilitates nucleophilic substitution reactions at the C3-position, where the bromine atom acts as a leaving group.

The introduction of a nitrogen-containing functional group is a critical transformation in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines. This reaction is highly versatile, accommodating a wide range of primary and secondary amines and anilines. organic-chemistry.org

The application of Buchwald-Hartwig amination to this compound would enable the synthesis of 3-amino-2-phenylquinoline derivatives. The general conditions involve a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOBut). chemspider.com Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, also provide a classic and effective method for forming aryl-amine bonds. researchgate.net These reactions are crucial for accessing key intermediates for the synthesis of biologically active compounds and functional materials.

Table 4: General Conditions for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst System | Base | Product |

|---|

Alkoxylation and Thiolation Reactions

The bromine atom at the 3-position of the quinoline ring is a versatile handle for introducing oxygen and sulfur nucleophiles, leading to the formation of 3-alkoxy- and 3-thio-2-phenylquinoline derivatives, respectively. While the quinoline ring system is not strongly activated towards traditional nucleophilic aromatic substitution (SNAr), these transformations can be effectively achieved using modern transition metal-catalyzed cross-coupling methodologies.

The most prominent methods for these conversions are the Ullmann condensation and the Buchwald-Hartwig amination-type couplings. The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers and aryl thioethers. wikipedia.org These reactions typically require a copper catalyst (in metallic form or as a salt), a base, and often high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures. wikipedia.org

Alternatively, palladium-catalyzed Buchwald-Hartwig C-O and C-S coupling reactions offer a powerful and often milder route to these derivatives. wikipedia.org These methods involve a palladium catalyst, a suitable phosphine ligand, and a base to couple an alcohol or thiol with the aryl bromide. The choice of ligand is critical and can significantly influence the reaction's efficiency and substrate scope. youtube.com

The general schemes for these reactions are as follows:

Alkoxylation: Ar-Br + R-OH --(Catalyst, Base)--> Ar-OR + HBr

Thiolation: Ar-Br + R-SH --(Catalyst, Base)--> Ar-SR + HBr

| Reaction Type | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Ullmann C-O Coupling | CuI, Cu, or CuO with a ligand (e.g., 1,10-phenanthroline) | K2CO3, Cs2CO3, KOH | DMF, NMP, Toluene | 100-210 °C |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., XPhos, RuPhos) | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane | 80-110 °C |

| Palladium-Catalyzed Thiolation | Pd(OAc)2 or Pd2(dba)3 with a ligand (e.g., Xantphos) | NaOt-Bu, K2CO3 | Toluene, Dioxane | 80-120 °C |

Modifications of the Phenyl Moiety

Consequently, electrophilic substitution occurs preferentially on the phenyl substituent at the C-2 position. The quinoline ring acts as an electron-withdrawing group, deactivating the attached phenyl ring and directing incoming electrophiles primarily to the meta and para positions. For instance, nitration of phenylquinoline systems has been shown to yield nitrophenyl-quinoline derivatives. google.com

| Reactant | Reagents | Conditions | Major Products |

|---|---|---|---|

| This compound | HNO3, H2SO4 | 0 °C to room temperature | 3-Bromo-2-(nitrophenyl)quinoline (mixture of isomers) |

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity allows for functionalization directly on the nitrogen, leading to the formation of N-oxides and quaternary quinolinium salts.

N-Oxidation: The nitrogen atom of the 2-phenylquinoline scaffold can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces new electronic properties to the molecule and can serve as an intermediate for further functionalization.

N-Functionalization (N-Alkylation): The quinoline nitrogen can react with alkylating agents, most commonly alkyl halides, to form quaternary N-alkyl quinolinium salts. acsgcipr.orguw.edu This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The resulting quinolinium salts are positively charged and have different solubility and biological activity profiles compared to the parent molecule. This N-alkylation is a fundamental step in the synthesis of various functional dyes and biologically active compounds. organic-chemistry.org

| Reaction Type | Reactant | Reagents | Solvent | Product |

|---|---|---|---|---|

| N-Oxidation | This compound | m-CPBA or H2O2/Acetic Acid | Dichloromethane, Chloroform (B151607) | This compound N-oxide |

| N-Alkylation | This compound | Alkyl halide (e.g., CH3I, C2H5Br) | Acetonitrile, Toluene, or neat | 1-Alkyl-3-bromo-2-phenylquinolinium halide |

Spectroscopic and Electrochemical Characterization in Advanced Chemical Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental NMR data for 3-Bromo-2-phenylquinoline is not widely available in the cited literature, the expected chemical shifts and coupling constants can be inferred from data on closely related compounds, such as 2-phenylquinoline (B181262) and various bromo-substituted quinolines.

For this compound, the ¹H NMR spectrum would display signals corresponding to the ten protons on the phenyl and quinoline (B57606) rings. The protons on the quinoline core, particularly those adjacent to the nitrogen atom and the bromine substituent, would exhibit characteristic chemical shifts. The phenyl group protons would typically appear as a set of multiplets in the aromatic region.

The ¹³C NMR spectrum would provide information on the 15 carbon atoms of the molecule. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity. The carbons of the quinoline and phenyl rings would resonate at distinct chemical shifts, confirming the connectivity of the molecular skeleton. For instance, spectral data for 6,8-dibromoquinoline (B11842131) shows carbon signals at δ 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, and 119.9 ppm, which provides a reference for the expected shifts in a bromo-substituted quinoline system. researchgate.net

Table 1: Predicted NMR Data for this compound This table is predictive and based on analogous compounds.

| Technique | Expected Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ¹H NMR | 7.0 - 9.0 | Signals corresponding to 10 aromatic protons on the quinoline and phenyl rings. |

| ¹³C NMR | 115 - 160 | Signals for 15 unique carbon atoms, including the C-Br carbon and carbons of the heterocyclic and aromatic rings. |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₅H₁₀BrN. spectrabase.com

The exact mass of this compound has been determined to be 282.999662 g/mol . spectrabase.com This precise measurement unequivocally confirms its molecular formula.

The fragmentation pattern in mass spectrometry offers valuable structural insights. Upon electron ionization, the molecular ion ([M]⁺˙) of this compound would be formed. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation pathways would likely include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at [M-Br]⁺.

Loss of HBr: This fragmentation would result in an ion at [M-HBr]⁺.

Fragmentation of the quinoline ring: Cleavage of the heterocyclic ring can produce various smaller charged fragments.

Loss of the phenyl group: Fission of the C-C bond between the quinoline and phenyl rings could occur.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₀BrN | spectrabase.com |

| Exact Mass | 282.999662 g/mol | spectrabase.com |

| Molecular Weight | 284.16 g/mol | spectrabase.com |

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

As of the latest literature search, a specific crystal structure for this compound has not been reported. However, analysis of related phenylquinoline structures allows for a prediction of its solid-state geometry. It is expected that the quinoline ring system would be essentially planar. The phenyl group at the 2-position would be twisted out of the plane of the quinoline ring to minimize steric hindrance. This dihedral angle is a critical feature of the molecular geometry. The bromine atom at the 3-position would lie within the plane of the quinoline ring. Intermolecular interactions, such as π-π stacking and halogen bonding, would likely play a significant role in the crystal packing.

Electrochemical Properties and Redox Behavior using Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. nih.gov It provides information on oxidation and reduction potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

While specific CV data for this compound is not available, the electrochemical behavior of similar structures, such as 2-phenylquinoline derivatives, has been investigated. bu.edu Research on related donor-acceptor molecules indicates that the reduction process is typically localized on the electron-accepting quinoline group. bu.edu For a comparable biphenothiazine-phenylquinoline system, a reduction potential (E₁/₂) was observed at -1.96 V versus a saturated calomel (B162337) electrode (SCE). bu.edu This suggests that this compound would likely undergo reduction at a highly negative potential. The presence of the electron-withdrawing bromine atom may shift this potential slightly. Oxidation, if observed, would occur at a high positive potential and would likely be irreversible.

Table 3: Predicted Electrochemical Properties of this compound This table is predictive and based on analogous compounds.

| Process | Expected Potential Range (vs. SCE) | Associated Moiety |

|---|---|---|

| Reduction | -1.9 to -2.1 V | Quinoline Ring |

| Oxidation | > +1.5 V (likely irreversible) | Phenylquinoline System |

Photophysical Properties: Absorption and Emission Spectroscopy

Photophysical studies, including UV-Visible absorption and fluorescence emission spectroscopy, reveal the electronic transitions within a molecule and its behavior upon excitation with light. edinst.com For quinoline and its derivatives, the absorption spectra typically feature multiple bands in the UV region.

The spectrum of this compound is expected to show intense absorption bands corresponding to π-π* transitions associated with the conjugated aromatic system. A less intense, longer-wavelength absorption band arising from n-π* transitions, involving the non-bonding electrons of the nitrogen atom, may also be observed. msu.edu The presence of the phenyl and bromo substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Many quinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are important parameters that would further characterize its photophysical behavior. The nature of the solvent can also influence the position and intensity of the absorption and emission bands.

Theoretical and Computational Investigations of 3 Bromo 2 Phenylquinoline Systems

Electronic Structure Calculations for Reactive Site Prediction and Stability Analysis

Electronic structure calculations are fundamental to understanding the reactivity and stability of 3-Bromo-2-phenylquinoline. Methods like Density Functional Theory (DFT) are employed to map the electron distribution within the molecule, revealing key features that govern its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is typically distributed over the electron-rich quinoline (B57606) and phenyl rings, whereas the LUMO is also delocalized across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Color-coding reveals the charge distribution: red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are attractive to nucleophiles. In this compound, the nitrogen atom of the quinoline ring is expected to be a region of high electron density (a potential site for protonation or coordination), whereas the area around the hydrogen atoms and the C-Br bond will exhibit a more positive potential. researchgate.net

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.4 eV |

| Electronegativity (χ) | Measure of the ability to attract electrons | 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV |

| Global Electrophilicity Index (ω) | Index for electrophilic character | 3.64 eV |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of reaction feasibility and kinetics. nih.govresearchgate.net

A prominent reaction for aryl halides like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov Computational modeling of this reaction typically involves the following key steps:

Oxidative Addition: The initial step where the C-Br bond of this compound adds to a Pd(0) catalyst, forming a Pd(II) intermediate. DFT calculations can model the geometry and energy of the transition state for this bond-breaking process. nih.gov

Transmetalation: The phenyl group from a boronic acid derivative is transferred to the palladium center, displacing the bromide. Modeling this step helps to understand the role of the base and solvent in facilitating the transfer. nih.gov

Reductive Elimination: The final step where the two coupled organic fragments (the phenyl group and the quinoline moiety) are eliminated from the palladium center to form the new C-C bond, regenerating the Pd(0) catalyst. The energy barrier for this step is often rate-determining. nih.gov

By modeling each of these elementary steps, researchers can identify the rate-determining step, rationalize the observed product yields, and predict how changes in ligands or substrates might affect the reaction outcome. mdpi.com These computational studies provide an atomic-level picture of the catalytic cycle that is often difficult to obtain through experimental means alone. nih.gov

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic interactions within a molecule are critical to its properties and reactivity. Conformation analysis and the study of stereoelectronic effects provide insight into these aspects for this compound.

Conformation Analysis: this compound is not a completely rigid molecule. The primary degree of conformational freedom is the rotation around the single bond connecting the phenyl ring to the quinoline core. Computational methods can be used to calculate the potential energy as a function of the dihedral angle between the two rings. This analysis reveals the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. Steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline ring, as well as the bromine atom, will dictate the preferred orientation. The lowest energy conformation is likely a non-planar arrangement where the two rings are twisted relative to each other to minimize steric clash.

Stereoelectronic Effects: These effects arise from the spatial orientation of orbitals and how their interactions influence the molecule's structure, stability, and reactivity. wikipedia.org In this compound, key stereoelectronic effects include:

Inductive and Mesomeric Effects: The bromine atom exerts a -I (electron-withdrawing) inductive effect due to its high electronegativity and a +M (electron-donating) mesomeric effect through its lone pairs. The balance of these effects influences the electron density distribution across the quinoline ring, impacting its reactivity. The phenyl group primarily exerts a -I effect and can participate in conjugation with the quinoline system.

Understanding these subtle electronic interactions is crucial for explaining the molecule's preferred geometry and its reactivity patterns. wikipedia.org

Prediction of Spectroscopic and Electrochemical Signatures

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular identification.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. researchgate.netbohrium.com By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). nih.gov These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. github.io Such calculations are particularly useful for assigning complex spectra and distinguishing between isomers.

| Carbon Atom | Predicted δ (ppm) (Illustrative) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C2 (bearing phenyl) | 158.5 | 159.1 |

| C3 (bearing bromo) | 122.1 | 122.8 |

| C4 | 138.9 | 139.5 |

| C8a (bridgehead) | 148.2 | 148.7 |

| C1' (phenyl attachment) | 139.4 | 140.0 |

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of a molecule is determined by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the excitation energies and oscillator strengths of these transitions. rsc.org For this compound, the spectrum is expected to show strong absorptions in the UV region corresponding to π → π* transitions within the extended aromatic system. researchgate.netresearchgate.net Computational predictions can help assign specific absorption bands to particular electronic transitions, such as the HOMO→LUMO transition, and understand how substituents (like the bromine atom and phenyl group) shift the absorption maxima. rsc.org

Electrochemical Signatures: While direct prediction of cyclic voltammograms is complex, computational chemistry offers insights into the electrochemical behavior of molecules. The energies of the HOMO and LUMO can be correlated with the oxidation and reduction potentials, respectively. A molecule with a high-energy HOMO is easier to oxidize, while one with a low-energy LUMO is easier to reduce. These calculations can therefore provide a theoretical estimate of the redox properties of this compound, guiding experimental electrochemical studies.

Applications of 3 Bromo 2 Phenylquinoline As a Versatile Molecular Scaffold

Building Blocks for Complex Heterocyclic Architectures

The rigid, planar structure of the quinoline (B57606) ring system, substituted with a reactive handle, positions 3-bromo-2-phenylquinoline as an ideal precursor for building elaborate, multi-ring structures. The strategic placement of the bromine atom allows for regioselective modifications, providing a reliable route to complex molecular designs.

The carbon-bromine bond at the 3-position of the 2-phenylquinoline (B181262) core is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new C-C bonds. nih.gov This reactivity is instrumental in the synthesis of fused heterocyclic systems, where new rings are constructed onto the quinoline framework. For instance, intramolecular Heck reactions can be envisioned where a vinyl group, tethered to a substituent introduced at the 2-phenyl group or the quinoline nitrogen, could cyclize onto the C-3 position after oxidative addition of palladium to the C-Br bond.

Furthermore, this scaffold is a key monomer for the synthesis of polyquinolines. Polyquinolines are a class of polymers known for their excellent thermal stability and unique optoelectronic properties. The bifunctional nature of this compound derivatives (e.g., with an additional reactive site on the phenyl ring) would allow them to be used in step-growth polymerization reactions like the Suzuki or Stille coupling, leading to the formation of highly conjugated polymer chains. researchgate.net

A related synthetic strategy involves the elaboration of 3-bromoquinoline (B21735) derivatives into thieno[2,3-b]quinolines. semanticscholar.org Although not starting directly from this compound, the methodology demonstrates that a bromine at the C-3 position can be leveraged for the construction of fused five-membered heterocyclic rings, highlighting the potential for creating diverse fused systems from this scaffold. semanticscholar.org

Table 1: Potential Reactions for Fused System Synthesis

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Structure |

|---|---|---|---|

| Intramolecular Heck | Alkene tethered to scaffold | Pd(OAc)₂, PPh₃, Base | Fused carbocyclic or heterocyclic ring |

| Suzuki Coupling | D-Boronic acid derivative | Pd(PPh₃)₄, Base | Polyquinoline or extended π-system |

The this compound scaffold can also be chemically transformed into quinolone-based compounds. The 2-quinolone (or quinolin-2-one) motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov A plausible synthetic route to a 3-bromo-2-quinolone derivative from a related precursor, such as a 3-bromo-2-chloroquinoline, involves nucleophilic substitution with a hydroxide (B78521) source, followed by tautomerization. For this compound itself, a multi-step sequence involving oxidation and rearrangement would be necessary.

A more direct analogy is the synthesis of 3-bromoquinoline-2(1H)-thiones, the sulfur analogs of quinolones. semanticscholar.org Research has shown that related precursors can be efficiently converted into these thiones, which are valuable intermediates for further functionalization and are of interest for their biological activities and use as fluorescent sensors. semanticscholar.org This demonstrates the utility of the 3-bromoquinoline core in accessing quinolone-like heterocyclic systems.

Scaffold for Lead Compound Development in Chemical Biology

The 2-phenylquinoline core is a recognized pharmacophore with a broad range of biological activities. The presence of the bromine atom at the C-3 position provides a convenient attachment point for various functional groups, allowing chemists to systematically modify the structure and explore structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Kinetoplastids are a class of protozoan parasites responsible for severe diseases such as leishmaniasis and trypanosomiasis (sleeping sickness). The quinoline scaffold is a cornerstone in the search for new antikinetoplastid agents. nih.govmdpi.com Numerous studies have highlighted the importance of substitution patterns on the quinoline ring for antileishmanial and antitrypanosomal activity. nih.govnih.gov

This compound serves as an excellent starting point for generating a library of candidate compounds. The bromine atom can be readily substituted using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diverse array of aryl, heteroaryl, or amino groups at the 3-position. nih.govwikipedia.orglibretexts.org This allows for the systematic probing of the chemical space around the 2-phenylquinoline core to identify derivatives with potent activity against parasites like Leishmania donovani or Trypanosoma brucei. nih.gov Research on 3-substituted quinolinone derivatives has already identified potent compounds against these parasites, validating the strategy of modifying the C-3 position to achieve significant antikinetoplastid activity. nih.gov

Table 2: Antikinetoplastid Activity of Representative Quinoline Scaffolds

| Compound Class | Target Organism | Reported Activity Range (IC₅₀) | Reference |

|---|---|---|---|

| 3-Substituted Quinolones | Leishmania donovani | 2-11 µM | nih.gov |

| 3-Substituted Quinolones | Trypanosoma brucei brucei | MEC value of 12 µM | nih.gov |

The 2-phenylquinoline scaffold has recently emerged as a promising framework for the development of broad-spectrum antiviral agents. nih.gov In particular, derivatives of this scaffold have shown potent inhibitory activity against various coronaviruses, including SARS-CoV-2. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of viral enzymes that are highly conserved across different coronaviruses, such as the nsp13 helicase. nih.gov

This makes this compound a highly valuable starting material for creating novel antiviral drugs. The bromine atom allows for the introduction of diverse chemical moieties at the C-3 position, which can be used to modulate the compound's antiviral potency, selectivity, and pharmacokinetic properties. By creating a library of C-3 substituted analogs, researchers can perform detailed SAR studies to optimize interactions with viral targets. The established activity of the core 2-phenylquinoline structure provides a strong foundation for such a drug discovery program. nih.gov

Advanced Materials Science Applications

Beyond its applications in medicine, the 2-phenylquinoline scaffold possesses photophysical properties that make it attractive for use in materials science, particularly in the field of organic electronics. Phenylquinoline-based iridium(III) complexes, for example, have been investigated as phosphorescent emitters in organic light-emitting diodes (OLEDs). researchgate.net These materials are valued for their high efficiency and color tunability.

This compound is an ideal building block for creating more complex conjugated molecules and polymers for these applications. The reactive C-Br bond can be used as a handle in polymerization reactions, such as Suzuki or Heck poly-condensation, to synthesize conjugated polymers incorporating the phenylquinoline unit. Such polymers are expected to have interesting electronic and optical properties, making them candidates for use in OLEDs, organic photovoltaics (OPVs), and chemical sensors. The ability to precisely incorporate the rigid and emissive 2-phenylquinoline core into a larger macromolecular structure is key to developing new high-performance organic materials.

Components in Optoelectronic Devices as Electron Acceptors and Host Materials

There is no scientific literature available that describes the use of this compound as an electron acceptor or a host material in optoelectronic devices. Research in this area has focused on other derivatives of quinoline and various other molecular structures, but not specifically on the this compound compound. Therefore, no data on its performance in such applications, including its electron affinity, charge carrier mobility, or utility in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), has been reported.

Conclusion and Future Research Directions

Current Challenges and Opportunities in 3-Bromo-2-phenylquinoline Synthesis and Reactivity

Opportunities in this domain lie in the development of more efficient and atom-economical synthetic strategies. One-pot reactions that allow for the concurrent formation of the quinoline (B57606) core and the introduction of the bromo and phenyl groups are highly desirable. Furthermore, exploring novel starting materials and catalyst systems could lead to milder reaction conditions and broader substrate scopes. For instance, methods that avoid the use of harsh reagents or high temperatures would be more environmentally benign and aligned with the principles of green chemistry.

In terms of reactivity, the bromine atom at the 3-position is a key functional handle for post-synthetic modifications. However, selectively activating this position without affecting other potentially reactive sites on the molecule can be a challenge. Future research should focus on developing orthogonal functionalization strategies that allow for the independent manipulation of the bromine atom and other positions on the quinoline scaffold. This would enable the creation of a wider array of complex derivatives with tailored properties.

Emerging Trends in Transition Metal Catalysis for Functionalization

Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, and this compound is an excellent candidate for such transformations. nih.govmdpi.com The presence of the nitrogen atom in the quinoline ring can act as a directing group, facilitating site-selective C-H activation and functionalization at various positions. researchgate.netsemanticscholar.orgnih.gov

An emerging trend is the use of palladium, rhodium, and other transition metals to catalyze a variety of coupling reactions at the C-Br bond. nih.gov These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups. Future research will likely focus on expanding the repertoire of coupling partners and developing more robust and versatile catalyst systems that can tolerate a wider range of functional groups.

Another exciting frontier is the direct C-H functionalization of the phenyl ring or other positions on the quinoline core. While the bromine atom provides a classical point of attachment, direct C-H activation offers a more step-economical approach to introducing new functionalities. nih.gov The development of catalysts that can selectively target specific C-H bonds in the presence of the C-Br bond would be a significant advancement, opening up new avenues for creating novel molecular architectures.

| Catalytic Approach | Potential Functionalization | Key Advantages |

| Palladium-catalyzed cross-coupling | Arylation, alkynylation, amination at the C3 position | Well-established, high efficiency, broad substrate scope |

| Rhodium-catalyzed C-H activation | Direct functionalization of the phenyl ring or quinoline core | Atom and step economy, novel bond formations |

| Copper-catalyzed reactions | Introduction of various nucleophiles | Cost-effective, complementary to palladium catalysis |

Integration of Computational Chemistry in Scaffold Design

Computational chemistry is poised to play an increasingly integral role in the design and development of novel this compound scaffolds. semanticscholar.orgresearchgate.net Molecular modeling and quantum chemical calculations can provide valuable insights into the electronic properties, reactivity, and potential biological activity of different derivatives.

One of the key applications of computational chemistry is in predicting the regioselectivity of synthetic reactions. By modeling reaction pathways and transition states, chemists can better understand and control the outcome of synthetic transformations, leading to more efficient and targeted syntheses. Furthermore, computational tools can be used to design molecules with specific electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors.

In the context of medicinal chemistry, computational methods are invaluable for scaffold-based drug design. nih.gov By docking virtual libraries of this compound derivatives into the active sites of biological targets, researchers can identify promising lead compounds for further experimental investigation. nih.gov This in silico screening approach can significantly accelerate the drug discovery process and reduce the costs associated with traditional high-throughput screening. Future directions will involve the use of more sophisticated computational models that can more accurately predict pharmacokinetic and pharmacodynamic properties, further streamlining the development of new therapeutic agents.

Prospects for Interdisciplinary Applications and Scaffold Redesign

The versatile structure of this compound opens up a wide range of possibilities for interdisciplinary applications. The 2-phenylquinoline (B181262) scaffold itself has been investigated for its potential in organic electronics and as a core structure in antimicrobial and anticancer agents. researchgate.netnih.govresearchgate.netbenthamscience.com The introduction of a bromine atom at the 3-position provides a convenient handle for further modification, allowing for the fine-tuning of the molecule's properties for specific applications.

In materials science, derivatives of this compound could be explored as components of organic electronic devices. researchgate.net The extended π-system of the 2-phenylquinoline core suggests potential for interesting photophysical properties, which could be modulated by the introduction of different substituents via the bromine atom.

In medicinal chemistry, the 2-phenylquinoline scaffold has been identified as a privileged structure in the development of histone deacetylase (HDAC) inhibitors and other anticancer agents. frontiersin.org The ability to easily diversify the this compound core makes it an attractive starting point for the development of new therapeutic agents targeting a variety of diseases. Future research will likely involve the synthesis and biological evaluation of libraries of this compound derivatives to explore their potential as novel drugs. nih.govbenthamscience.com

Scaffold redesign, informed by both experimental and computational data, will be crucial for optimizing the performance of this compound in these diverse applications. This may involve altering the substitution pattern on the phenyl ring, modifying the quinoline core, or introducing entirely new functional groups to create next-generation molecules with enhanced properties.

Q & A

Q. How can researchers balance scalability and purity when scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.